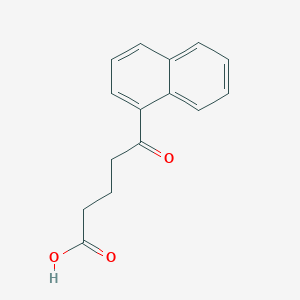

5-(1-Naphthyl)-5-oxovaleric acid

Description

5-(1-Naphthyl)-5-oxovaleric acid (CAS: 59345-41-4) is a substituted oxovaleric acid derivative characterized by a naphthalene ring attached to the ketone group of a 5-oxovaleric acid backbone. Its molecular formula is C₁₅H₁₄O₃, with a molecular weight of 242.27 g/mol . This compound is primarily utilized in organic synthesis and pharmaceutical research as a precursor or intermediate. Its naphthyl substituent confers significant lipophilicity, making it valuable in studies requiring hydrophobic interactions or as a scaffold for drug development .

Properties

IUPAC Name |

5-naphthalen-1-yl-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-14(9-4-10-15(17)18)13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDYQQKYLMKELC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10502747 | |

| Record name | 5-(Naphthalen-1-yl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59345-41-4 | |

| Record name | 5-(Naphthalen-1-yl)-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Naphthyl)-5-oxovaleric acid typically involves the reaction of 1-naphthylacetic acid with a suitable reagent to introduce the valeric acid chain. One common method is the Friedel-Crafts acylation reaction, where 1-naphthylacetic acid is reacted with valeric anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the final product, such as recrystallization or chromatography, to ensure the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions: 5-(1-Naphthyl)-5-oxovaleric acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products:

Oxidation: Products include naphthalene carboxylic acids or diketones.

Reduction: Products include naphthyl alcohols.

Substitution: Products include nitro-naphthyl or halo-naphthyl derivatives.

Scientific Research Applications

5-(1-Naphthyl)-5-oxovaleric acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying metabolic pathways.

Industry: It may be used in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(1-Naphthyl)-5-oxovaleric acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity or function. The naphthalene ring can engage in π-π interactions with aromatic amino acids in proteins, while the valeric acid chain can participate in hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Positional Isomers: 1-Naphthyl vs. 2-Naphthyl Derivatives

The positional isomer 5-(2-Naphthyl)-5-oxovaleric acid (CAS: 59345-42-5) shares the same molecular formula (C₁₅H₁₄O₃) but differs in the attachment site of the naphthyl group (2-position instead of 1-position). This minor structural difference impacts physicochemical properties:

- Lipophilicity : The 2-naphthyl isomer exhibits slightly lower logP due to reduced steric hindrance and electronic effects .

- Synthetic Applications : Both isomers are used as intermediates, but the 2-naphthyl derivative is more commonly esterified (e.g., ethyl 5-(2-naphthyl)-5-oxovalerate , CAS: 109089-73-8) for improved solubility in organic solvents .

Substituted Phenyl Analogs

Replacing the naphthyl group with substituted phenyl rings alters electronic and steric properties:

- 5-(3-Fluorophenyl)-5-oxovaleric acid (CAS: 845790-38-7): Contains a fluorine atom at the phenyl 3-position. This electron-withdrawing group reduces logP (experimental MW: 210.2 g/mol) and enhances metabolic stability. It is a known impurity in Ezetimibe synthesis .

- 5-(3-Bromo-5-methylphenyl)-5-oxovaleric acid (CAS: 898767-46-9): Bromine and methyl groups increase molecular weight (285.13 g/mol ) and lipophilicity, making it suitable for halogen-bonding studies in medicinal chemistry .

Cyclic Alkyl and Ester Derivatives

- 5-Cyclopentyl-5-oxovaleric acid (CAS: 23609-43-0): Replaces the aromatic ring with a cyclopentyl group, significantly reducing aromaticity and increasing flexibility. Its molecular weight (184.23 g/mol ) and lower logP make it useful in peptide mimetics .

- Ethyl 5-(2-naphthyl)-5-oxovalerate (CAS: 109089-73-8): The ethyl ester derivative enhances solubility in non-polar solvents, facilitating reactions in organic synthesis .

Physicochemical and Pharmacological Properties

- Lipophilicity : Naphthyl derivatives (logP ~3.5–4.0) are more lipophilic than phenyl analogs (logP ~2.5–3.0) due to extended aromatic systems .

- Solubility : Carboxylic acid derivatives exhibit poor aqueous solubility, necessitating esterification or salt formation for biological testing .

- Reactivity : The ketone group enables nucleophilic additions, while the carboxylic acid allows for conjugation or salt formation .

Biological Activity

5-(1-Naphthyl)-5-oxovaleric acid, a compound characterized by its naphthalene moiety and keto acid functionality, has garnered interest in various biological research contexts. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The molecular formula of this compound is . It features a naphthalene ring attached to a ketone group and a carboxylic acid, which contributes to its reactivity and interaction with biological systems.

Anticancer Properties

Recent studies indicate that this compound exhibits anticancer activity . For instance, it has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. The compound's ability to interfere with specific signaling pathways related to cancer progression has been documented in several case studies.

Table 1: Summary of Anticancer Activity Studies

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (breast cancer) | 12.5 | Apoptosis induction | |

| A549 (lung cancer) | 15.0 | Cell cycle arrest | |

| HeLa (cervical cancer) | 10.0 | Inhibition of proliferation |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The compound's effectiveness varies depending on the concentration and the specific microbial target.

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, impacting cellular functions.

- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in target cells, contributing to apoptosis.

- Modulation of Signaling Pathways : The interaction with various signaling pathways involved in cell growth and survival has been observed.

Case Studies

- Case Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, primarily through apoptosis mechanisms .

- Antimicrobial Testing : Another investigation assessed the antimicrobial properties against both Gram-positive and Gram-negative bacteria. The findings suggested that the compound's efficacy was notably higher against Staphylococcus aureus compared to Escherichia coli, indicating potential for development as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.